molecular formula C14H28<br>CH3(CH2)11CH=CH2<br>C14H28 B072687 1-Tetradecene CAS No. 1120-36-1

1-Tetradecene

Cat. No.: B072687
CAS No.: 1120-36-1
M. Wt: 196.37 g/mol
InChI Key: HFDVRLIODXPAHB-UHFFFAOYSA-N
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Description

1-Tetradecene (C₁₄H₂₈) is a linear alpha-olefin (LAO) with a terminal double bond at the C1 position. It is a colorless, water-white liquid with applications in industrial synthesis, including the production of surfactants, synthetic lubricants, amines, and polyalphaolefins (PAOs) . Its reactivity stems from the terminal alkene group, enabling epoxidation, polymerization, and functionalization. This compound is also utilized as an internal standard in gas chromatography (GC) for analyzing fatty acid profiles and environmental contaminants . Industrially, it is synthesized via Ziegler ethylene chain growth technology, achieving >99% purity .

Preparation Methods

1-Tetradecene can be synthesized through various methods, including:

    Olefination Reactions: One common method involves the olefination of tetradecanal using reagents such as triphenylphosphine and carbon tetrachloride.

    Industrial Production: Industrially, this compound is often produced through the oligomerization of ethylene.

Chemical Reactions Analysis

1-Tetradecene undergoes several types of chemical reactions:

Scientific Research Applications

Industrial Applications

1-Tetradecene plays a crucial role in the production of various chemicals and materials. Its applications include:

  • Polymer Production : It is primarily used as a feedstock for the synthesis of polyalphaolefins (PAOs), which are high-performance synthetic lubricants. The polymerization of this compound leads to the formation of oligomers that exhibit excellent thermal stability and low volatility .
  • Surfactants and Emulsifiers : The compound is employed in the formulation of surfactants used in detergents, personal care products, and industrial cleaners. Its ability to reduce surface tension makes it an effective emulsifying agent .
  • Coatings and Adhesives : this compound is used in the production of coatings (paints, inks) and adhesives due to its properties that enhance adhesion and durability .

Research Applications

Research involving this compound spans various scientific fields, including materials science and environmental studies:

  • Nanotechnology : In nanomaterial synthesis, this compound serves as a solvent or stabilizing agent for quantum dots (QDs). Studies have shown that it can enhance the stability and dispersibility of QDs in solutions, which is crucial for applications in electronics and photonics .
  • Toxicology Studies : Toxicological assessments have been conducted to evaluate the safety of this compound and its derivatives. For instance, a study indicated that oral administration of hydrogenated this compound homopolymer did not produce significant toxicity in rats, establishing a no-observed-adverse-effect level (NOAEL) at 1000 mg/kg/day .

Environmental Impact

The environmental implications of this compound are also noteworthy:

  • Monitoring Organic Pollutants : The Canadian Environmental Protection Act monitors substances like this compound to assess their impact on ecosystems. This includes evaluating their presence in air and water samples as part of broader environmental assessments .

Case Study 1: Polyalphaolefin Production

A significant application of this compound is in the manufacture of PAOs, which are used as synthetic lubricants. A study demonstrated that PAOs derived from this compound exhibited superior performance compared to conventional mineral oils in high-temperature applications. This has led to increased adoption in automotive and industrial lubricants.

Case Study 2: Nanoparticle Stabilization

Research on QDs has shown that using this compound as a solvent improves the stability of CdSe/ZnS QDs. This advancement is essential for developing efficient light-emitting devices and solar cells, showcasing the compound's relevance in cutting-edge technology.

Data Tables

Application AreaSpecific UseBenefits
Polymer ProductionSynthetic lubricantsHigh thermal stability, low volatility
SurfactantsDetergents, personal careEffective emulsification
CoatingsPaints, inksEnhanced adhesion and durability
NanotechnologyQuantum dot stabilizationImproved stability and dispersibility
ToxicologySafety assessmentsEstablished NOAEL for safety

Mechanism of Action

The mechanism of action of 1-Tetradecene primarily involves its reactivity with other chemical species. The double bond in this compound makes it susceptible to addition reactions, where reagents add across the double bond. This reactivity is exploited in various chemical processes, including polymerization and halogenation .

Comparison with Similar Compounds

Chemical Structure and Reactivity

1-Tetradecene belongs to the C₁₄–C₁₇ alkene group, which includes 1-pentadecene (C₁₅H₃₀) , 1-hexadecene (C₁₆H₃₂) , and 1-heptadecene (C₁₇H₃₄) . Key differences arise in chain length and reactivity:

  • Enzymatic Epoxidation : Fungal peroxygenases (UPOs) exhibit varying efficiencies for terminal alkenes. For example, CglUPO converts this compound to its epoxide at 85% efficiency under optimized conditions, compared to 78% for 1-pentadecene and 82% for 1-hexadecene .
  • Anaerobic Metabolism : Sulfate-reducing bacteria (e.g., Desulfatibacillum aliphaticivorans) metabolize this compound into 4-methyl-branched fatty acids (e.g., 4-Me-16:0), a pathway unique to its chain length. Similar branched products are absent in shorter or longer alkenes .

Table 1: Reactivity of Terminal Alkenes in Enzymatic and Microbial Systems

Compound Chain Length Epoxidation Efficiency (%) Microbial Metabolites
This compound C14 85 4-Me-16:0, 4-Me-17:0 (unsaturated)
1-Pentadecene C15 78 4-Me-17:0, 4-Me-18:0
1-Hexadecene C16 82 4-Me-18:0, 4-Me-19:0

Physical and Industrial Properties

This compound shares physical traits with other LAOs (e.g., low viscosity, hydrophobicity) but differs in applications:

  • Polymerization : Using a Cp*TiMe₂ catalyst, this compound forms ultrahigh-molecular-weight polymers (Mn > 10⁶ g/mol) with low polydispersity (PDI < 1.2), outperforming 1-decene and 1-dodecene in yield and molecular weight control .
  • Thermal Stability : In plastic pyrolysis (e.g., PET), this compound is a major byproduct alongside 1-pentadecene and hexadecane, but its yield is enhanced by hydrogenation to value-added products like alkanes .

Biological Activity

1-Tetradecene, a straight-chain alkene with the formula C14H28, exhibits various biological activities that have garnered attention in scientific research. This article explores its antimicrobial properties, ecological roles, and potential health implications based on a review of diverse studies.

Antimicrobial Properties

Recent studies have highlighted the significant antimicrobial activity of this compound extracted from various sources. One notable study focused on Pediococcus acidilactici , a lactic acid bacterium, which produced bioactive tetradecane extracts with potent antibacterial and antifungal properties. The minimal inhibitory concentrations (MIC) of tetradecane against several pathogens, including Staphylococcus aureus and Candida albicans , were reported to be notably low, indicating strong antimicrobial efficacy .

Table 1: Antimicrobial Activity of Tetradecane Extracts

Microorganism MIC (mg/mL)
Staphylococcus aureus0.5
Listeria monocytogenes1.0
Pseudomonas aeruginosa2.0
Escherichia coli0.25
Candida albicans0.5

This study emphasizes the potential of tetradecane as a natural antimicrobial agent, particularly in food preservation and therapeutic applications .

Ecological Role

In ecological studies, this compound has been shown to play a role in plant-insect interactions. Research indicates that it serves as a chemical attractant for certain herbivorous insects, influencing their host plant selection. In controlled experiments using a three-arm olfactometer, plants with artificially supplemented tetradecane attracted significantly more herbivores compared to those without the supplement .

Table 2: Attractiveness of Tetradecane in Host Plants

Plant Type Tetradecane Content (µg/g) Insect Attraction (Count)
High Tetradecane15030
Low Tetradecane (Control)2010
Low Tetradecane (Supplemented)6025

This data suggests that tetradecane may influence ecological dynamics by affecting herbivore behavior and plant interactions .

Health Implications

The safety profile of this compound has also been investigated in toxicity studies. A comprehensive oral toxicity study in rats indicated no significant adverse effects at doses up to 1000 mg/kg/day over a period of 91 days. Observations included normal growth and behavior in both the parent and offspring generations, suggesting that under controlled conditions, tetradecene does not pose significant health risks .

Case Studies and Research Findings

Several case studies have documented the biological activity of tetradecene in various contexts:

  • Antimicrobial Efficacy : A study demonstrated that tetradecane produced by Pediococcus acidilactici exhibited strong antibacterial and antifungal activities against common pathogens found in food products .
  • Insect Behavior : Research on the attractiveness of tetradecane to herbivorous insects provides insights into its ecological significance and potential applications in agriculture for pest management .
  • Toxicological Safety : Long-term toxicity studies affirm the safety of tetradecene for potential use in food products and pharmaceuticals, highlighting its non-toxic nature at specified dosages .

Q & A

Basic Research Questions

Q. What are the common synthesis routes for 1-Tetradecene, and how do their yields compare under standard laboratory conditions?

  • Answer : Two primary methods are documented:

  • Dehydration of 1,2-Tetradecanediol : Achieves ~85% yield via acid-catalyzed elimination, optimized for high-purity linear alkene production .
  • Grignard Reaction : Using dodecyl tosylate and vinylmagnesium bromide, yielding ~55%, with challenges in controlling side reactions (e.g., β-hydride elimination) .
    Methodological considerations include temperature control (80–120°C) and catalyst selection (e.g., H₂SO₄ or p-toluenesulfonic acid).

Q. What analytical methods are recommended for characterizing this compound purity and physicochemical properties?

  • Answer : Key ASTM methods include:

  • Flash-Point Analysis : Pensky-Martens Closed Cup Tester (ASTM D93) for flammability profiling .
  • Gas Chromatography (GC) : Used with internal standards (e.g., Sigma-Aldrich protocols) to quantify fatty acid derivatives and contaminants in environmental samples .
    Purity assessment requires coupling GC with mass spectrometry (GC-MS) to resolve isomers (e.g., α-olefin vs. internal olefins).

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Critical practices include:

  • Training : OSHA-compliant programs covering material properties, PPE (nitrile gloves, aprons), and spill management .
  • Storage : Grounded stainless-steel tanks with nitrogen padding to prevent peroxidation .
  • Toxicity Mitigation : Adherence to OECD Guidelines 422 (reproductive toxicity) and 476 (chromosomal aberration tests), with NOAEL established at 1,000 mg/kg in rats .

Advanced Research Questions

Q. How does this compound contribute to secondary organic aerosol (SOA) formation in atmospheric chemistry studies?

  • Answer : this compound reacts with ozone in reaction chambers, producing low-volatility carbonyls and carboxylic acids. Key findings:

  • Mechanism : OH-radical-initiated oxidation forms dicarbonyl intermediates, detected via thermal desorption mass spectrometry (TD-MS) .
  • Yield : Aerosol mass yields increase with alcohol/carboxylic acid co-reactants, highlighting its role in maritime SOA formation .
    Experimental designs require controlled humidity (40–60% RH) and proton-transfer-reaction time-of-flight (PTR-ToF) MS for real-time product tracking.

Q. How can diffusion coefficients of this compound in dense fluid mixtures be accurately modeled for industrial applications?

  • Answer : The Weeks-Chandler-Andersen (WCA) perturbation theory, combined with Enskog solution for hard-sphere fluids, predicts diffusivity within 5–10% error.

  • Variables : Temperature (300–500 K), pressure (10–50 MPa), and solvent polarity (e.g., ethane vs. propane) .
  • Validation : Infinite dilution mutual diffusion coefficients in near-critical propane align with experimental data (e.g., 1.2×10⁻⁸ m²/s at 310 K) .

Q. What role does this compound play in plant-insect chemical communication, and how can this be experimentally validated?

  • Answer : As a volatile organic compound (VOC) in Juniperus przewalskii, this compound attracts Megastigmus sabinae wasps.

  • Methods : GC-EAD (Electroantennographic Detection) and Y-tube olfactometry confirm antennal responses (0.21 mV signal threshold) .
  • Ecological Impact : Field trials show 30–40% increased wasp aggregation in this compound-laced traps, suggesting its role as a kairomone .

Q. Methodological Notes

  • Contradictions : While this compound shows no mutagenicity in E. coli Ames tests , its inhalation toxicity (lethal at >500 ppm) necessitates rigorous fume hood use .
  • Data Gaps : Limited studies exist on its photodegradation kinetics or enantioselective synthesis.

Properties

IUPAC Name

tetradec-1-ene
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InChI

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3H,1,4-14H2,2H3
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InChI Key

HFDVRLIODXPAHB-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCC=C
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Molecular Formula

C14H28, Array
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Related CAS

25608-58-6
Record name 1-Tetradecene, homopolymer
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DSSTOX Substance ID

DTXSID4027367
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Molecular Weight

196.37 g/mol
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Physical Description

Watery liquid; colorless; mild pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID.
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Boiling Point

484 °F at 760 mmHg (USCG, 1999), 232-234 °C @ 760 MM HG, 252 °C
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Flash Point

230 °F (USCG, 1999), 110 °C, 230 °F (110 °C) (CLOSED CUP), 107 °C c.c.
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Solubility

SOL IN ETHANOL, ETHER, BENZENE, Solubility in water: none
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Density

0.771 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7745 @ 20 °C/4 °C, Relative density (water = 1): 0.8
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Vapor Density

6.78 (Air=1), Relative vapor density (air = 1): 6.78
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Vapor Pressure

4.55 mmHg at 220 °F (USCG, 1999), 0.01 [mmHg], 1.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2
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Color/Form

COLORLESS LIQUID

CAS No.

1120-36-1, 68855-59-4, 68855-60-7
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alkenes, C14-18 alpha-
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Record name 1-TETRADECENE
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Record name 1-Tetradecene
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Record name 1-Tetradecene
Source EPA DSSTox
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Record name Tetradec-1-ene
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Record name 1-TETRADECENE
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Record name 1-Tetradecene
Source Human Metabolome Database (HMDB)
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Record name 1-TETRADECENE
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Explanation Creative Commons CC BY 4.0

Melting Point

8.8 °F (USCG, 1999), -12 °C
Record name 1-TETRADECENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9109
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Record name 1-TETRADECENE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1087
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-TETRADECENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1566
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Tetradecene
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Reactant of Route 3
1-Tetradecene
Reactant of Route 4
1-Tetradecene
Reactant of Route 5
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1-Tetradecene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.